Product packaging for (2-Hydroxyphenyl)acetyl azide(Cat. No.:CAS No. 61361-08-8)

(2-Hydroxyphenyl)acetyl azide

Cat. No.: B14593915
CAS No.: 61361-08-8
M. Wt: 177.16 g/mol
InChI Key: KSLSKOGZNBKXLI-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)acetyl azide (CAS 61361-08-8) is a chemical building block with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . This compound serves as a versatile precursor in organic synthesis and medicinal chemistry research. Its structure, featuring both a reactive azide (-N 3 ) group and a phenolic hydroxyl group, allows it to participate in diverse chemical transformations. One of the primary research applications of this compound is its use as an intermediate in the synthesis of heterocyclic compounds and hydrazide derivatives. Under controlled thermal conditions (the Curtius rearrangement), the acyl azide can decompose to form an isocyanate, which can be further trapped by nucleophiles to yield ureas or amines. More directly, it can be used to synthesize a range of hydrazone-based structures by condensation with aldehydes . Such hydrazone derivatives are of significant interest in pharmaceutical research due to their diverse biological properties, which include antimycobacterial, anticonvulsant, analgesic, and anti-inflammatory activities . The azide group itself can undergo photochemical or thermal reactions; for instance, upon photolysis, aryl azides can generate highly reactive nitrene intermediates or undergo ring expansion to dehydroazepines, which are valuable for studying interactions with biological molecules like proteins . The presence of the 2-hydroxyphenyl group is a key structural feature that may influence the binding affinity of derived compounds to biological targets, such as serum albumin, a critical protein for understanding drug pharmacokinetics . Researchers can leverage this compound to develop novel molecular probes or to create libraries of compounds for high-throughput screening in drug discovery efforts. Handling Note: Organic azides should be treated as potentially energetic and handled with appropriate safety precautions in a laboratory setting. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B14593915 (2-Hydroxyphenyl)acetyl azide CAS No. 61361-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61361-08-8

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(2-hydroxyphenyl)acetyl azide

InChI

InChI=1S/C8H7N3O2/c9-11-10-8(13)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2

InChI Key

KSLSKOGZNBKXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyphenyl Acetyl Azide and Analogous Acyl Azides

Classical Preparative Routes

Traditional methods for synthesizing acyl azides typically begin with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. nih.gov These routes have been widely employed and are well-documented in chemical literature.

Conversion of Carboxylic Acid Hydrazides via Nitrous Acid

A long-standing and reliable method for the preparation of acyl azides involves the reaction of carboxylic acid hydrazides with nitrous acid. britannica.comwikipedia.orgwikipedia.org The process begins with the formation of the acyl hydrazide, often by reacting an ester or acyl chloride with hydrazine. nih.gov This intermediate is then treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, to yield the corresponding acyl azide (B81097). nih.govallen.in This method is particularly useful when the parent carboxylic acid is sensitive to decomposition or isomerization under the acidic conditions required for other methods. nih.gov

A key advantage of the acyl azide method, especially in peptide synthesis, is its ability to maintain the chiral integrity of the starting materials. researchgate.net However, a significant drawback is the inherent instability and potentially explosive nature of acyl azide intermediates, which necessitates careful handling and often in situ consumption. researchgate.net

Table 1: Synthesis of Acyl Azides from Carboxylic Acid Hydrazides

Starting MaterialReagentsProductKey Features
Carboxylic Acid HydrazideNitrous Acid (from NaNO₂/acid)Acyl AzideGood for maintaining chiral integrity; avoids harsh conditions for sensitive carboxylic acids. nih.govresearchgate.net

Reaction of Acyl Chlorides with Azide Salts

One of the most common and direct methods for synthesizing acyl azides is the reaction of an acyl chloride with an azide salt, typically sodium azide. britannica.comwikipedia.orgwikipedia.org The requisite acyl chloride is usually prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. raco.catnih.gov The subsequent reaction with sodium azide proceeds readily, often in a two-phase solvent system or in a suitable organic solvent. cdnsciencepub.com

This method is widely applicable to a variety of alkyl and aryl acyl chlorides. wikipedia.org To improve safety and efficiency, variations of this method have been developed. For instance, using a dimethylformamide (DMF)-acyl halide complex can lead to the preferential formation of the acyl azide, minimizing side reactions. cdnsciencepub.com Additionally, the use of polyethylene (B3416737) glycol 400 (PEG 400) as a green reaction medium has been reported for the nucleophilic substitution of acid chlorides with sodium azide at room temperature. raco.cat

Table 2: Representative Synthesis of Acyl Azides from Acyl Chlorides

Acyl ChlorideAzide SourceSolvent/ConditionsYieldReference
3-Bromopropionyl chlorideSodium AzideDMFNot specified cdnsciencepub.com
VariousSodium AzidePEG 400 / Room TempGood raco.cat
Nα-Fmoc-peptide acid chlorideSodium AzideNot specified75-92% raco.cat

Synthesis from Mixed Anhydrides

The formation of a mixed anhydride (B1165640), followed by treatment with sodium azide, offers an effective protocol for acyl azide synthesis. nih.gov This method is particularly advantageous for substrates containing acid-labile protecting groups. raco.cat Typically, the carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate, to generate a mixed carbonic anhydride. raco.catnih.gov This activated intermediate then readily reacts with sodium azide to furnish the desired acyl azide. raco.catnih.gov This approach has been successfully employed in the synthesis of complex molecules, demonstrating its utility in multi-step synthetic sequences. nih.gov

Utilization of N-Acylbenzotriazoles as Precursors

A more recent and milder approach to acyl azides involves the use of N-acylbenzotriazoles as stable, isolable precursors. organic-chemistry.orgacs.org These compounds, which can be prepared from carboxylic acids, react with sodium azide in a solvent like acetonitrile (B52724) at room temperature to afford acyl azides in good yields. raco.catthieme-connect.com A significant advantage of this methodology is that it circumvents the need for harsh acid activators or nitrosating agents, which are often required in the classical routes starting from acyl chlorides or hydrazides, respectively. organic-chemistry.orgacs.org This method shows good functional group tolerance and is compatible with substrates prone to racemization, such as α,β-unsaturated derivatives and amino acids. raco.catthieme-connect.comorganic-chemistry.org

Table 3: Synthesis of Acyl Azides from N-Acylbenzotriazoles

SubstrateReagentSolventYieldKey Advantage
N-AcylbenzotriazolesSodium AzideAcetonitrile72-83%Avoids harsh reagents, minimizes racemization. raco.catorganic-chemistry.org

Direct Synthesis from Carboxylic Acids

Methods that allow for the direct conversion of carboxylic acids to acyl azides in a one-pot procedure are highly desirable as they streamline the synthetic process and often avoid the isolation of potentially unstable intermediates.

Employing Diphenylphosphoryl Azide (DPPA)

Diphenylphosphoryl azide (DPPA) has emerged as a widely used and versatile reagent for the direct, one-pot conversion of carboxylic acids into their corresponding acyl azides. wikipedia.orgnih.gov The reaction mechanism involves the initial formation of a mixed anhydride of the carboxylic acid and phosphoric acid. nih.gov This mixed anhydride then reacts with the azide anion, also generated from DPPA, to form the acyl azide, which can then undergo in situ rearrangement (Curtius rearrangement) to the isocyanate. nih.gov

This method is highly valued for its mild reaction conditions and broad applicability, including in peptide synthesis where it has been shown to proceed with minimal racemization. nih.govgoogle.com The use of DPPA often eliminates the need to isolate the acyl azide intermediate, which can be advantageous from a safety perspective. nih.gov

Table 4: Direct Synthesis of Acyl Azides using DPPA

Starting MaterialReagentKey IntermediatePrimary ProductReference
Carboxylic AcidDPPAMixed carboxylic-phosphoric anhydrideAcyl Azide / Isocyanate nih.gov

Activation with Peptide Coupling Reagents (e.g., EDC, HBTU)

Peptide coupling agents, widely used in amide bond formation, have been successfully repurposed for the direct conversion of carboxylic acids into acyl azides. sciencemadness.orgrsc.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluroniumhexafluorophosphate (HBTU) facilitate this transformation efficiently. sciencemadness.orgraco.cat The process is practical and applicable to a wide array of carboxylic acids, including N-protected amino acids, with the advantage of proceeding under mild conditions and often completing within minutes. sciencemadness.org

The use of EDC is particularly noteworthy due to the easy removal of the water-soluble urea (B33335) byproduct generated during the reaction. sciencemadness.org This methodology has been demonstrated to produce a variety of diversely functionalized acyl azides in good yields. sciencemadness.orgrsc.org For instance, the reaction of a carboxylic acid with sodium azide in the presence of EDC in a solvent like DMSO can yield the corresponding acyl azide efficiently. sciencemadness.org This method is also suitable for preparing N-protected α-amino acid azides without significant racemization. sciencemadness.orgraco.cat

Table 1: Synthesis of Acyl Azides using EDC

Carboxylic Acid Precursor Reagent Solvent Yield (%) Reference
4-Chlorobenzoic acid EDC/NaN₃ DMSO 84 sciencemadness.org
4-Nitrobenzoic acid EDC/NaN₃ DMSO 82 sciencemadness.org
Phenylacetic acid EDC/NaN₃ DMSO 80 sciencemadness.org
Z-Glycine EDC/NaN₃ DMSO 82 sciencemadness.org
Fmoc-Alanine EDC/NaN₃ DMSO 78 sciencemadness.org

Direct Transformation Using Specific Reagent Systems (e.g., Triphenylphosphine-Trichloroisocyanuric Acid)

A one-step synthesis of acyl azides from carboxylic acids can be achieved using a mixed reagent system of triphenylphosphine (B44618) (TPP) and trichloroisocyanuric acid (TCCA). cdnsciencepub.comcdnsciencepub.com This method is valued for being mild, efficient, and practical, employing safe and inexpensive reagents. cdnsciencepub.comcdnsciencepub.com The reaction involves adding TPP to a solution of TCCA, followed by the carboxylic acid, and finally, sodium azide. cdnsciencepub.com This procedure rapidly converts carboxylic acids into their corresponding acyl azides in very short reaction times with high conversion rates, typically without forming Curtius rearrangement byproducts. cdnsciencepub.com

The reaction is generally carried out in a solvent like dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. cdnsciencepub.com A plausible mechanism involves the initial reaction of TPP with TCCA to form a phosphonium (B103445) salt intermediate, which then activates the carboxylic acid, facilitating the subsequent nucleophilic attack by the azide ion. cdnsciencepub.com

Table 2: Synthesis of Acyl Azides using TPP-TCCA System

Carboxylic Acid Precursor Time (min) Yield (%) Reference
Benzoic acid 45 95 cdnsciencepub.com
p-Nitrobenzoic acid 45 98 cdnsciencepub.com
p-Chlorobenzoic acid 60 96 cdnsciencepub.com
Cinnamic acid 60 95 cdnsciencepub.com
Phenylacetic acid 60 92 cdnsciencepub.com

Application of Imidazolinium Salts (e.g., 2-Azido-1,3-dimethylimidazolinium Chloride)

A direct synthetic route to acyl azides from carboxylic acids has been developed using 2-azido-1,3-dimethylimidazolinium chloride (ADMC). oup.comoup.com This reagent serves as an efficient azide transfer agent. oup.com The synthesis involves treating a carboxylic acid with ADMC in the presence of an amine base, such as triethylamine (B128534). oup.com For example, benzoic acid can be quantitatively converted to benzoyl azide using this method. oup.com

The reaction is believed to proceed via nucleophilic attack of the carboxylate on the ADMC, with the thermodynamic stability of the byproduct, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), acting as a driving force. oup.com This procedure is notable for its good yields and has been successfully applied to the amidation of amino acid derivatives without causing racemization. oup.comoup.com From an atom economy perspective, ADMC is considered an improvement over other reagents like diphenylphosphoryl azide (DPPA). oup.com

Alternative Synthetic Pathways

Beyond the direct conversion of carboxylic acids, alternative strategies for synthesizing acyl azides have been explored, starting from different functional groups.

Formation from Aldehyde Precursors

Acyl azides can be synthesized directly from aldehydes, representing a conceptually different approach from carboxylic acid-based methods. raco.catacs.org One common method involves treating aliphatic or aromatic aldehydes with iodine azide (IN₃), which can be generated in situ from iodine monochloride and sodium azide. wikipedia.orgacs.org This transformation proceeds smoothly at room temperature to give the corresponding acyl azide in high yield. acs.org If the reaction is conducted at higher temperatures (reflux), the initially formed acyl azide undergoes a Curtius rearrangement to yield carbamoyl (B1232498) azides. acs.orgorganic-chemistry.org Other reagent systems, such as iodobenzene (B50100) dichloride and sodium azide, have also been employed to convert aldehydes into carbamoyl azides. organic-chemistry.org

Table 3: Conversion of Aldehydes to Acyl Azides using Iodine Azide

Aldehyde Precursor Time (h) Conversion to Acyl Azide (%) Reference
Benzaldehyde 2.5 >95 acs.org
p-Tolualdehyde 2.5 >95 acs.org
p-Anisaldehyde 2.5 >95 acs.org
Heptanal 2.5 >95 acs.org

Radical Azidonation Approaches

The conversion of aldehydes to acyl azides using iodine azide is proposed to proceed through a radical mechanism. organic-chemistry.orgacs.org The process is initiated by the homolysis of the relatively weak iodine-azide bond, which generates iodine radicals. acs.org These iodine radicals then abstract the hydrogen atom from the aldehyde's C-H bond. acs.org The resulting acyl radical reacts with another molecule of iodine azide to produce the final acyl azide product and regenerate an iodine radical, thus propagating the radical chain reaction. acs.org This radical-based pathway provides a facile and direct route from aldehydes to acyl azides and their subsequent rearrangement products. acs.org

Synthesis from Chalcone (B49325) Dibromides with Azide Ion

An alternative pathway involves the reaction of chalcone dibromides with an azide ion source, such as sodium azide. researchgate.net Specifically, the reaction of 2′-hydroxychalcone dibromides with sodium azide has been investigated. researchgate.net This reaction can lead to a variety of products, including the desired α-azido-2′-hydroxychalcones, as well as flavones, aurones, and isoxazoles. researchgate.net The distribution of these products is highly dependent on the substitution pattern of the chalcone substrate. researchgate.net This method highlights a specialized route for creating complex azide structures that are related to flavonoid chemistry. researchgate.net

Azidation of C-C Multiple Bonds

The synthesis of acyl azides through the manipulation of carbon-carbon multiple bonds is an indirect yet innovative strategy. Rather than a direct azidation of a C=C or C≡C bond to an acyl azide, these methods often involve the cleavage of C-C bonds within specific molecular frameworks.

One notable method involves the oxidative cleavage of two C-C bonds in 1,3-diketones. A metal-free approach using a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of sodium azide (NaN₃), provides a pathway to acyl azides. nih.govacs.orgacs.org This reaction is typically performed under mild conditions and demonstrates a broad substrate scope. acs.org For instance, the reaction of a 1,3-diketone with PhI(OAc)₂ and NaN₃ in an acetone-water solvent system at 50 °C can yield the corresponding acyl azide. acs.org This method is considered environmentally friendly due to the use of a metal-free iodine reagent. acs.org

Another strategy involves a copper(II)-catalyzed cascade reaction of β-alkyl nitroalkenes with organic azides. This process leads to the formation of 4-acyl-1,2,3-triazoles, which involves an aerobic oxidative C-C bond cleavage of the nitroalkene. rsc.org While the final product is not a simple acyl azide, the core of the transformation involves the cleavage of a C-C bond as a key step in forming an acylated structure.

These methods highlight that C-C bond cleavage, particularly in readily accessible starting materials like 1,3-dicarbonyl compounds, offers a novel entry point for the synthesis of the acyl azide functionality. acs.org

Table 1: Synthesis of Acyl Azides via C-C Bond Cleavage

Starting Material Type Reagents Key Features Reference
1,3-Diketones PhI(OAc)₂, NaN₃, NaOAc Metal-free, oxidative cleavage, broad scope nih.govacs.orgacs.org
β-Alkyl Nitroalkenes Cu(II) catalyst, Organic Azides, DMSO Cascade reaction, aerobic oxidation rsc.org

Azidation of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom- and step-economical approach to synthesizing acyl azides. researchgate.net This strategy primarily focuses on the conversion of aldehydic C-H bonds into the acyl azide group.

Various reagent systems have been developed for the direct azidation of aldehydes. An early method utilized azidotrimethylsilane (B126382) (TMSN₃) in the presence of an oxidant like chromium trioxide to convert both aromatic and aliphatic aldehydes to their corresponding acyl azides. nih.gov However, the toxicity of the chromium reagent is a significant drawback. nih.gov

More contemporary and milder methods have since been established. The use of iodine azide (IN₃), generated in situ, allows for the conversion of aliphatic and aromatic aldehydes to acyl azides at room temperature. nih.govresearchgate.netorganic-chemistry.org Performing this reaction at reflux can lead to a subsequent Curtius rearrangement, directly yielding carbamoyl azides. researchgate.netorganic-chemistry.org Mechanistic studies suggest this transformation proceeds via a radical pathway. researchgate.net

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), in combination with sodium azide, are also effective for the direct conversion of aldehydes to acyl azides. researchgate.netresearchgate.net Other systems, like tert-butyl hypochlorite (B82951) (t-BuOCl) and NaN₃, offer a simple and mild route to acyl azides from a range of aldehydes. raco.cat Furthermore, visible-light-induced azidation of aldehydic C-H bonds using carbon tetrabromide and sodium azide presents a green and efficient alternative. researchgate.net

The direct azidation of C-H bonds is not limited to aldehydes. Metal-catalyzed processes, for instance using iron or manganese complexes, can achieve the azidation of tertiary and benzylic C-H bonds, providing access to a wide range of alkyl azides, which are precursors to other nitrogen-containing functional groups. nih.govacs.org

Table 2: Reagents for Direct Aldehydic C-H Azidation

Azide Source / Oxidant Reaction Conditions Substrate Scope Reference
TMSN₃ / CrO₃ Room Temperature Aromatic & Aliphatic nih.gov
Iodine Azide (IN₃) 0-25 °C Aromatic & Aliphatic nih.govresearchgate.netorganic-chemistry.org
PhI(OAc)₂ / NaN₃ Ambient Temperature Aromatic & Aliphatic researchgate.netresearchgate.net
t-BuOCl / NaN₃ Mild Conditions Aromatic, Aliphatic, Heteroaromatic raco.cat
CBr₄ / NaN₃ / Visible Light Room Temperature Aromatic & Aliphatic researchgate.net

Stereochemical Control and Retention in Acyl Azide Synthesis

Strategies for Maintaining Chiral Integrity

A significant advantage of using the acyl azide functional group in synthesis, particularly in peptide chemistry, is the high degree of stereochemical retention. The conversion of a chiral carboxylic acid to an acyl azide and its subsequent use in coupling reactions is widely regarded as a method that minimizes or prevents racemization. rsc.orgrsc.org

The classical acyl azide method in peptide synthesis, which involves the conversion of a C-terminal amino acid hydrazide to the corresponding acyl azide using nitrous acid, is one of the best methods for racemization-free peptide segment condensation. rsc.orgrsc.org This high fidelity is a key reason for its application despite the inherent instability of the acyl azide intermediate. rsc.org The reaction proceeds with complete retention of stereochemistry at the chiral center. nih.gov

Alternative methods for preparing chiral acyl azides also demonstrate excellent stereochemical integrity. The synthesis of acyl azides from N-acyl benzotriazoles is compatible with amino acids and retains the chirality of the starting material, as confirmed by chiral HPLC analysis. organic-chemistry.org Similarly, the conversion of Nα-protected amino acids into acyl azides using reagents like propylphosphonic anhydride (T3P®) proceeds without significant racemization. raco.cat The Curtius rearrangement itself, which proceeds from an acyl azide, is known to occur with complete retention of configuration. nih.govnumberanalytics.com

Impact of Protecting Groups and Reaction Conditions on Stereoselectivity

The choice of protecting groups and the specific reaction conditions are critical factors that can influence the stereochemical outcome of reactions involving acyl azides or their precursors. While the formation of the acyl azide itself from a chiral acid is generally stereospecific, the protecting groups on the molecule can exert long-range effects that influence subsequent transformations.

In carbohydrate chemistry, for example, the nature of protecting groups, such as acyl versus ether groups, has a profound impact on the stereoselectivity of glycosylation reactions, including those using glucosazide donors. rsc.orgwiley-vch.de Electron-withdrawing protecting groups, like acyl groups, can influence the electronic properties and conformation of the molecule, thereby directing the stereochemical course of a reaction. wiley-vch.deresearchgate.net For instance, a 6-O-acyl protecting group on a glucosazide donor was found to promote α-selectivity in glycosylations, an effect attributed to the participation of the acyl group in stabilizing a transient cationic intermediate. rsc.org

Reaction conditions play a similarly crucial role. The development of catalytic asymmetric methods for reactions involving azides relies heavily on the reaction parameters. For example, the first catalytic asymmetric addition of azide to meso-anhydrides was achieved using novel Cinchona alkaloid-derived sulfamide (B24259) catalysts, where the structure of the catalyst and the reaction temperature were key to achieving high enantioselectivity in the formation of the intermediate acyl azide. rsc.org Mild reaction conditions are often essential to prevent side reactions and maintain stereochemical integrity. The use of triphosgene (B27547) for preparing acyl azides from carboxylic acids under mild conditions is noted for its stereoselectivity. researchgate.net

Process Intensification and Green Chemistry Approaches

Continuous-Flow Microreactor Systems for Safe and Efficient Production

Acyl azides are high-energy compounds, and their potential for explosive decomposition, especially when heated, poses significant safety risks in traditional batch synthesis, particularly on a large scale. rsc.orgbeilstein-journals.org Continuous-flow microreactor technology offers a powerful solution to mitigate these hazards while improving reaction efficiency.

The key advantage of flow chemistry is the small internal volume of the reactor, which means that only a tiny amount of the hazardous acyl azide intermediate is present at any given moment. acs.org This significantly enhances the safety of the process. Furthermore, microreactors provide superior heat and mass transfer, allowing for precise temperature control and the use of higher temperatures than would be safe in a batch process. beilstein-journals.org This can lead to dramatically reduced reaction times and improved yields. beilstein-journals.org

Several research groups have demonstrated the successful application of continuous-flow systems for the synthesis and immediate consumption of acyl azides. For instance, acyl azides can be prepared in situ by mixing a stream of an acyl chloride with an aqueous solution of sodium azide in a microreactor. acs.orgnih.gov The resulting acyl azide can then be directly introduced into a second reactor for a subsequent reaction, such as a Curtius rearrangement to form an isocyanate or a coupling reaction to form an amide. raco.catnih.gov This "just-in-time" production prevents the accumulation of the unstable intermediate.

In peptide synthesis, continuous-flow systems have been used to safely generate acyl azides from acyl hydrazides and immediately react them with an amine nucleophile, achieving excellent yields without epimerization. rsc.org This approach successfully addresses both the safety and stereochemical challenges associated with the acyl azide method. rsc.orgrsc.org The technology has been applied to the multi-step synthesis of various products, demonstrating its robustness and efficiency. acs.orgnih.gov

Table 3: Advantages of Continuous-Flow Synthesis of Acyl Azides

Feature Benefit Reference
Small Reactor Volume Enhanced safety, minimal accumulation of explosive intermediate rsc.orgbeilstein-journals.orgacs.org
Superior Heat Transfer Precise temperature control, allows for higher temperatures beilstein-journals.org
Rapid Mixing Increased reaction rates, improved efficiency nih.gov
In Situ Generation & Consumption Avoids isolation and handling of hazardous intermediates raco.catrsc.orgacs.org
Process Automation Improved reproducibility and scalability nih.gov

In Situ Generation and Utilization of Acyl Azides

A prominent and widely adopted method for the in situ generation of acyl azides from carboxylic acids involves the use of diphenylphosphoryl azide (DPPA). This reagent acts as both an activating agent for the carboxyl group and the azide source. The reaction is typically conducted in an inert solvent (e.g., toluene (B28343), benzene (B151609), or THF) in the presence of a base, such as triethylamine (Et₃N), to deprotonate the carboxylic acid. The resulting carboxylate attacks the DPPA, forming a transient mixed anhydride intermediate. Subsequent intramolecular nucleophilic attack by the azide moiety displaces diphenyl phosphate, yielding the desired acyl azide.

Upon its formation, the acyl azide is not isolated. Instead, the reaction mixture is heated, inducing the Curtius rearrangement. The acyl azide smoothly loses a molecule of dinitrogen (N₂) to form a highly reactive isocyanate intermediate. The fate of this isocyanate is determined by the reaction conditions and the presence of nucleophiles.

In the specific case of (2-hydroxyphenyl)acetyl azide, its in situ generation and subsequent rearrangement provide a powerful route to heterocyclic structures. When (2-hydroxyphenyl)acetic acid is treated with DPPA and a base, the corresponding acyl azide is formed. Gentle heating initiates the rearrangement to (2-hydroxyphenyl)methyl isocyanate. Due to the proximity of the phenolic hydroxyl group, this isocyanate undergoes a rapid intramolecular cyclization, trapping the electrophilic isocyanate carbon to form the stable cyclic carbamate (B1207046), 1,4-benzoxazin-2(3H)-one. This one-pot transformation from a carboxylic acid to a heterocyclic product highlights the efficiency of the in situ approach.

The table below summarizes the conditions for this specific transformation and provides a comparative example using a simpler analogue, phenylacetic acid.

Table 1: Representative Conditions for In Situ Acyl Azide Generation and Curtius Rearrangement Click on the headers to sort the data.

EntryStarting Carboxylic AcidReagentsSolventConditionsFinal ProductYield (%)Ref.
1(2-Hydroxyphenyl)acetic acidDiphenylphosphoryl azide (DPPA), Triethylamine (Et₃N)TolueneReflux, 3 h1,4-Benzoxazin-2(3H)-one91
2Phenylacetic acidDiphenylphosphoryl azide (DPPA), Triethylamine (Et₃N)BenzeneReflux, 4 hBenzylamine85
34-Methoxyphenylacetic acidSodium Azide, Trifluoromethanesulfonic anhydride, PyridineDichloromethane0 °C to rt, 12 h4-Methoxybenzylamine88

*Product obtained after acidic or basic workup to hydrolyze the intermediate isocyanate/carbamate.

Beyond DPPA, other reagent systems can achieve the in situ formation of acyl azides. One alternative involves the pre-activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then treated with sodium azide (NaN₃) in a biphasic or aprotic solvent system. This method, while effective, is a two-step, one-pot procedure and requires careful handling of the intermediate acyl chloride.

A more direct approach utilizes a combination of sodium azide and an activating agent like trifluoromethanesulfonic anhydride (Tf₂O). This system generates a highly reactive mixed anhydride in situ, which is readily converted to the acyl azide upon reaction with the azide ion. This method is particularly effective for a broad range of substrates, as detailed in Table 2, which outlines various reagents used for these transformations.

Table 2: Common Reagent Systems for One-Pot Acyl Azide Formation and Rearrangement Click on the headers to sort the data.

Reagent SystemCarboxylic Acid ActivatorAzide SourceTypical BaseKey Features
DPPAForms mixed phosphoric anhydrideSelf-contained (from DPPA)TriethylamineMild, single reagent, broadly applicable.
SOCl₂ / NaN₃Thionyl chloride (forms acyl chloride)Sodium AzideNone required for second stepInexpensive reagents; requires two sequential steps in one pot.
Tf₂O / NaN₃Trifluoromethanesulfonic anhydrideSodium AzidePyridine, 2,6-LutidineHighly activating, fast reactions at low temperatures.
TsCl / NaN₃p-Toluenesulfonyl chlorideSodium AzideTriethylamineForms mixed sulfonic anhydride; common alternative.

The strategic choice to generate this compound and its analogues in situ is fundamental to modern synthetic chemistry. It circumvents the hazards associated with isolating energetic materials while providing a direct and high-yielding pathway to valuable isocyanates and their subsequent products, such as amines, ureas, carbamates, and complex heterocycles.

Chemical Reactivity and Transformations of 2 Hydroxyphenyl Acetyl Azide

Thermal and Catalytic Rearrangement Reactions

The most prominent reaction of acyl azides is the Curtius rearrangement, a thermally or photochemically induced decomposition that transforms the acyl azide (B81097) into an isocyanate. nih.govnih.gov This reaction is a cornerstone of synthetic chemistry for converting carboxylic acids and their derivatives into amines, ureas, and carbamates. nih.gov

Discovered by Theodor Curtius, this rearrangement provides a reliable method for producing isocyanates from acyl azides. nih.govwikipedia.org The reaction proceeds with the loss of nitrogen gas, a thermodynamically favorable process, and a concurrent 1,2-migration of the group attached to the carbonyl carbon. nih.gov For (2-Hydroxyphenyl)acetyl azide, this pathway leads to the formation of (2-hydroxyphenyl)methyl isocyanate.

The central event in the Curtius rearrangement is the thermal decomposition of the acyl azide. organic-chemistry.org When this compound is heated, it undergoes a concerted reaction where the (2-hydroxyphenyl)methyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of a molecule of dinitrogen (N₂). nih.gov

The formation of the isocyanate from this compound is highly dependent on the reaction conditions. Key factors include temperature, solvent, and the presence of nucleophiles.

Temperature: Thermal energy is required to overcome the activation barrier for the rearrangement and nitrogen extrusion. The decomposition temperature for acyl azides typically ranges from 60 to 150°C.

Solvent: The rearrangement is usually performed in an inert, high-boiling solvent, such as toluene (B28343) or benzene (B151609), that can facilitate the necessary heating without participating in the reaction. byjus.com The use of a non-nucleophilic solvent is crucial if the goal is to isolate the isocyanate intermediate. raco.cat

Nucleophiles: Isocyanates are highly reactive electrophiles. If the reaction is carried out in the presence of nucleophiles like water, alcohols, or amines, the newly formed (2-hydroxyphenyl)methyl isocyanate will be immediately trapped, yielding different products. For instance, performing the reaction in an alcohol solvent will directly produce a carbamate (B1207046). masterorganicchemistry.com Rigorously anhydrous conditions are necessary to prevent the isocyanate from converting to the corresponding amine via reaction with water. byjus.com

One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of a carboxylic acid to a carbamate or other derivative without isolating the potentially explosive acyl azide intermediate. nih.gov

The Curtius rearrangement belongs to a family of reactions that convert carboxylic acid derivatives into amines with the loss of one carbon atom. The Hofmann and Schmidt rearrangements are two other common methods that share the formation of an isocyanate intermediate.

FeatureCurtius RearrangementHofmann RearrangementSchmidt Reaction
Starting Material Acyl AzidePrimary AmideCarboxylic Acid (or Ketone)
Reagents Heat (thermal) or UV light (photochemical)Br₂ or Cl₂ and NaOHHydrazoic Acid (HN₃) and strong acid (e.g., H₂SO₄)
Key Intermediate Acyl AzideN-haloamideProtonated azido (B1232118) ketone (from carboxylic acid)
Reaction Conditions Typically neutral (thermal)BasicAcidic
Common Product Isocyanate (can be isolated)Primary Amine (Isocyanate is transient)Primary Amine (from carboxylic acid) or Amide (from ketone)

All three rearrangements proceed through a common mechanistic feature: a 1,2-shift of an R-group to an electron-deficient nitrogen atom, leading to an isocyanate. nih.gov The main differences lie in the starting materials and the conditions required to generate the key rearranging intermediate. organic-chemistry.org The Curtius reaction is often considered milder than the Hofmann (which uses harsh base) or Schmidt (which uses strong acid) reactions. nih.gov

While the Curtius rearrangement is the most common thermal reaction for acyl azides, other transformations are possible under conditions that avoid the rearrangement. These alternative pathways allow acyl azides to be used as versatile reagents for forming other types of bonds.

Recent studies have shown that under transition-metal catalysis, acyl azides can function as aminating agents, bypassing the Curtius rearrangement. raco.catacs.org For a molecule like this compound, this could theoretically enable:

Catalytic C-H Amidation: In the presence of specific rhodium or ruthenium catalysts, the acyl azide can react with C-H bonds in other molecules to form new C-N bonds, yielding amides. raco.catacs.org The choice of catalyst can selectively determine the course of the amidation, demonstrating the dual reactivity of the acyl azide group. acs.org

Peptide Coupling: Acyl azides can be used as activated carboxylic acid derivatives for amide bond formation in peptide synthesis. Under mild, non-thermal conditions, the acyl azide can react with the amino group of an amino acid or peptide to form a new peptide bond without undergoing rearrangement. raco.catorganic-chemistry.org

The presence of the ortho-hydroxyl group in this compound also introduces the possibility of intramolecular reactions. Under specific conditions, such as Lewis acid promotion, it is conceivable that the hydroxyl group could interact with the azide functionality, potentially leading to heterocyclic products, although this would compete with the dominant rearrangement pathway.

The Curtius Rearrangement: Pathways to Isocyanates

Nucleophilic Addition and Derivatization Reactions

The primary product of the Curtius rearrangement of this compound is (2-hydroxyphenyl)methyl isocyanate. This isocyanate is a powerful electrophile due to the electron-deficient carbon atom in the -N=C=O group. It readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, leading to stable, derivatized products. nih.govmasterorganicchemistry.com This reactivity is fundamental to the synthetic utility of the Curtius rearrangement. nih.gov

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by protonation of the nitrogen. khanacademy.org

Key derivatization reactions include:

Reaction with Water: In the presence of water, the isocyanate is hydrolyzed. The initial product is an unstable carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine, (2-hydroxyphenyl)methanamine. organic-chemistry.orgmasterorganicchemistry.com

Reaction with Alcohols: Alcohols add to the isocyanate to form stable carbamates, also known as urethanes. masterorganicchemistry.com For example, reaction with ethanol (B145695) would yield ethyl N-[(2-hydroxyphenyl)methyl]carbamate.

Reaction with Amines: Primary or secondary amines react with the isocyanate to produce substituted ureas. nih.gov Reaction with ammonia, for instance, would form (2-hydroxyphenyl)methylurea.

These nucleophilic addition reactions provide a versatile platform for converting a single isocyanate intermediate into a diverse array of functional groups.

Nucleophile (Nu-H)Initial ProductFinal ProductProduct Class
Water (H₂O)(2-hydroxyphenyl)methyl carbamic acid(2-hydroxyphenyl)methanaminePrimary Amine
Alcohol (R-OH)Ethyl N-[(2-hydroxyphenyl)methyl]carbamate (example with ethanol)Carbamate (Urethane)
Amine (R-NH₂)N-alkyl-N'-[(2-hydroxyphenyl)methyl]ureaSubstituted Urea (B33335)

Conversion of Isocyanates to Amines and Amine Derivatives

The isocyanate generated from the Curtius rearrangement of this compound can be readily converted into primary amines and their derivatives. wikipedia.org The Curtius rearrangement involves the thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This rearrangement is a key transformation that opens up pathways to various amine-containing molecules. nih.gov

The general reaction scheme is as follows:

Curtius Rearrangement: this compound rearranges upon heating to form (2-hydroxyphenyl)methyl isocyanate and nitrogen gas.

Hydrolysis: The isocyanate reacts with water to form a carbamic acid.

Decarboxylation: The carbamic acid loses carbon dioxide to give the final amine product.

This transformation is a cornerstone in organic synthesis for accessing primary amines from carboxylic acids via their acyl azide derivatives. nih.gov

Synthesis of Urethanes (Carbamates)

The isocyanate intermediate derived from this compound is a valuable precursor for the synthesis of urethanes, also known as carbamates. wikipedia.orgkuleuven.be This reaction involves the nucleophilic addition of an alcohol to the electrophilic carbon atom of the isocyanate group. kuleuven.beresearchgate.net The reaction is typically exothermic and can be catalyzed by bases, such as tertiary amines or organometallic compounds. poliuretanos.net

The reactivity of the alcohol in this reaction is influenced by its structure, with primary alcohols generally being more reactive than secondary, and tertiary alcohols showing the least reactivity due to steric hindrance. poliuretanos.net The reaction of (2-hydroxyphenyl)methyl isocyanate with various alcohols would lead to a diverse range of N-((2-hydroxyphenyl)methyl)carbamates. This transformation is fundamental to the polyurethane industry when diisocyanates and polyols are used. kuleuven.be

The table below illustrates the expected products from the reaction of (2-hydroxyphenyl)methyl isocyanate with different types of alcohols.

Reactant 1Reactant 2Product
(2-Hydroxyphenyl)methyl isocyanateMethanolMethyl (2-hydroxyphenyl)methylcarbamate
(2-Hydroxyphenyl)methyl isocyanateEthanolEthyl (2-hydroxyphenyl)methylcarbamate
(2-Hydroxyphenyl)methyl isocyanateIsopropanolIsopropyl (2-hydroxyphenyl)methylcarbamate
(2-Hydroxyphenyl)methyl isocyanatetert-Butanoltert-Butyl (2-hydroxyphenyl)methylcarbamate

Formation of Ureas and Acylureas

The reaction of the (2-hydroxyphenyl)methyl isocyanate intermediate with amines leads to the formation of substituted ureas. wikipedia.orgorganic-chemistry.org This reaction is generally very fast and typically does not require a catalyst. poliuretanos.net The nucleophilic amine attacks the carbonyl carbon of the isocyanate, resulting in the formation of a urea linkage. Both primary and secondary amines can be used in this reaction, leading to N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. nih.gov

The synthesis of unsymmetrical ureas can be achieved by reacting the isocyanate with a different amine. nih.govresearchgate.net Furthermore, isocyanates can also react with amides to form N-acylureas, although this reaction may require more forcing conditions. researchgate.net

The following table shows representative examples of urea-forming reactions starting from (2-hydroxyphenyl)methyl isocyanate.

Reactant 1Reactant 2Product
(2-Hydroxyphenyl)methyl isocyanateAmmonia(2-Hydroxyphenyl)methylurea
(2-hydroxyphenyl)methyl isocyanateAniline1-((2-Hydroxyphenyl)methyl)-3-phenylurea
(2-Hydroxyphenyl)methyl isocyanateDiethylamine1-((2-Hydroxyphenyl)methyl)-3,3-diethylurea
(2-Hydroxyphenyl)methyl isocyanateAcetamide1-Acetyl-3-((2-hydroxyphenyl)methyl)urea

Amide Bond Formation Reactions

This compound can also be utilized directly as an acylating agent to form amide bonds without proceeding through an isocyanate intermediate. rsc.org This transformation is particularly valuable in synthetic chemistry for the creation of peptides and other amide-containing molecules. researchgate.net

The acyl azide method is a well-established technique for peptide bond formation, known for its ability to minimize racemization during the coupling of amino acid or peptide segments. researchgate.netdoi.org In this method, the acyl azide of an N-protected amino acid, such as N-protected (2-hydroxyphenyl)glycine azide, is reacted with the free amino group of another amino acid or peptide ester. The azide acts as an activated carboxylic acid derivative that readily undergoes nucleophilic attack by the amine.

Although acyl azides are considered potentially explosive, their in-situ generation and use in continuous-flow systems have enhanced the safety of this method. rsc.orgresearchgate.net The acyl azide is typically generated from the corresponding acyl hydrazide by treatment with nitrous acid. researchgate.net This method is compatible with a variety of protecting groups used in peptide synthesis. raco.cat

Recent advancements in organic synthesis have demonstrated the use of acyl azides as effective amidating agents in transition metal-catalyzed C-H activation and C-N bond formation reactions. nih.govacs.org Specifically, ruthenium(II) catalysts have been shown to facilitate the direct ortho-amidation of aromatic compounds using acyl azides as the nitrogen source. nih.govacs.org

In such a reaction, a substrate containing a directing group would coordinate to the Ru(II) center, leading to the activation of a proximal C-H bond. The acyl azide, in this case this compound, would then serve as the amidating agent, leading to the formation of a new C-N bond and the installation of the (2-hydroxyphenyl)acetylamino group onto the aromatic ring. nih.gov This approach advantageously avoids the Curtius rearrangement, with the release of molecular nitrogen as the only byproduct. acs.org These reactions are often characterized by their high regioselectivity and functional group tolerance under relatively mild, oxidant-free conditions. nih.govacs.org

Cycloaddition Chemistry

Organic azides, including acyl azides like this compound, can participate in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. nih.govlibretexts.org In this type of reaction, the azide acts as a 1,3-dipole and reacts with a dipolarophile, which is typically an alkene or an alkyne, to form a five-membered heterocyclic ring. libretexts.org

The reaction of an azide with an alkyne, often referred to as the Huisgen 1,3-dipolar cycloaddition, yields a 1,2,3-triazole. nih.gov This reaction can be performed under thermal conditions, although this often leads to a mixture of regioisomers. nih.gov The development of copper(I) and ruthenium(II)-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC, respectively) has allowed for high regioselectivity, making this a "click chemistry" reaction with broad applications. nih.gov

While the primary reactivity of this compound is dominated by the Curtius rearrangement, under appropriate conditions, it could potentially undergo cycloaddition with suitable dipolarophiles. For instance, reaction with an alkyne would be expected to yield a 1-((2-hydroxyphenyl)acetyl)-1H-1,2,3-triazole. The efficiency of such a reaction would likely be in competition with the thermal decomposition to the isocyanate.

DipoleDipolarophileProduct Type
This compoundPhenylacetylene1-((2-Hydroxyphenyl)acetyl)-4-phenyl-1H-1,2,3-triazole
This compoundNorborneneTriazoline adduct
This compoundMethyl acrylateTriazoline adduct

1,3-Dipolar Cycloadditions.nih.govresearchgate.net

This compound, like other organic azides, can act as a 1,3-dipole in cycloaddition reactions with dipolarophiles such as alkynes. nih.govwikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic compounds. ijrpc.com The reactivity in these cycloadditions can be influenced by electronic factors; electron-withdrawing groups on the alkyne generally accelerate the reaction. researchgate.net

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields 1,2,3-triazole derivatives. nih.govwikipedia.org This reaction typically requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers when using terminal alkynes. wikipedia.orgsemanticscholar.org Although azides are not the most reactive 1,3-dipoles, they are favored due to their stability and fewer side reactions. wikipedia.org

To overcome the limitations of the thermal Huisgen cycloaddition, metal-catalyzed versions have been developed, offering improved reaction rates, milder conditions, and high regioselectivity. nih.govnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often referred to as a "click" reaction, exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgyoutube.comnih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The CuAAC reaction is highly efficient and tolerates a wide range of functional groups. nih.govacs.org The mechanism involves the formation of a copper acetylide intermediate. wikipedia.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed reaction selectively yields 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govnih.gov A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, leading to fully substituted triazoles. wikipedia.orgnih.govnih.gov Common catalysts include [Cp*RuCl] complexes. nih.govnih.gov The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. nih.gov

Comparison of Azide-Alkyne Cycloaddition Reactions
Reaction TypeCatalystRegioselectivityAlkyne SubstratesConditions
Huisgen CycloadditionNone (Thermal)Mixture of 1,4- and 1,5-isomersTerminal and InternalHigh Temperature
CuAACCopper(I)1,4-disubstitutedTerminalMild, often aqueous media
RuAACRuthenium(II)1,5-disubstitutedTerminal and InternalVaries with catalyst

Benzyne-Azide 1,3-Dipolar Cycloaddition.organic-chemistry.org

This compound can also undergo a [3+2] cycloaddition with benzynes, which are highly reactive intermediates. This reaction provides an efficient route to substituted benzotriazoles under mild, metal-free conditions. organic-chemistry.org Benzynes can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgnih.gov The reaction is generally high-yielding and tolerates a variety of functional groups on the azide. organic-chemistry.org

Staudinger Reaction and Ligation

The Staudinger reaction is a mild method for the reduction of azides to primary amines, proceeding through an iminophosphorane intermediate. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org

Formation of Iminophosphoranes.wikipedia.orgorganic-chemistry.org

The initial step of the Staudinger reaction involves the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen of the azide. wikipedia.org This addition leads to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane. organic-chemistry.org This iminophosphorane can be hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgcommonorganicchemistry.com Alternatively, the iminophosphorane can be trapped by an electrophile in what is known as the Staudinger ligation.

Key Intermediates and Products in the Staudinger Reaction
ReactantReagentIntermediateFinal Product (after hydrolysis)Byproduct
R-N₃ (this compound)P(C₆H₅)₃ (Triphenylphosphine)R-N=P(C₆H₅)₃ (Iminophosphorane)R-NH₂ ((2-Hydroxyphenyl)acetamide)O=P(C₆H₅)₃ (Triphenylphosphine oxide)

Intramolecular Hydrogen Bonding Effects on Reactivity.researchgate.netresearchgate.net

The presence of the ortho-hydroxyl group in this compound can lead to intramolecular hydrogen bonding between the hydroxyl proton and the azide group. researchgate.net This interaction can influence the reactivity of the azide. researchgate.netrsc.orgresearchgate.net Specifically, intramolecular hydrogen bonding can increase the electron density of the azido group, which has been shown to accelerate electrophilic reactions like the Staudinger ligation. researchgate.netresearchgate.net This is because the hydrogen bond can stabilize the phosphazide intermediate formed during the reaction. researchgate.net This effect has been utilized to achieve site-selective conjugations in molecules containing multiple azide groups. researchgate.netrsc.orgchemrxiv.org

Site-Selective Ligation Strategies

This compound is a valuable reagent in site-selective ligation strategies, particularly in variations of the Staudinger ligation. The Staudinger ligation is a chemical reaction in which an azide reacts with a phosphine to form an aza-ylide intermediate, which is then trapped to form a stable amide bond. andrews.eduresearchgate.net The "traceless" version of this reaction is particularly significant in chemical biology for peptide synthesis and protein modification, as it leaves no residual atoms from the phosphine reagent in the final product. researchgate.netnih.gov

The (2-hydroxyphenyl) group in the acetyl azide moiety can play a crucial role. In specifically designed phosphine reagents, such as those derived from (2-hydroxyphenyl)diphenylphosphine, the hydroxyl group is positioned to facilitate the intramolecular rearrangement of the aza-ylide intermediate. nih.gov This strategic placement allows for the efficient formation of the amide bond and subsequent release of the phosphine oxide byproduct. This approach enables the ligation of peptide fragments or the conjugation of molecules to proteins at specific sites, dictated by the location of the azide group. nih.gov The efficiency of these ligations can be influenced by the protecting groups on the amino acid phosphine esters, with protected versions sometimes yielding better results for the desired amide bond formation. nih.gov

Table 1: Comparison of Staudinger Ligation Strategies

Ligation TypeKey ReagentsMechanism HighlightPrimary Application
Classic Staudinger LigationAzide, Phosphine (e.g., Triphenylphosphine)Aza-ylide intermediate is hydrolyzed to form an amine and phosphine oxide.Reduction of azides to amines. nih.gov
Traceless Staudinger LigationAzide, Engineered Phosphinothiol or PhosphinophenolIntramolecular rearrangement of the aza-ylide leads to amide bond formation and clean release of the phosphine oxide. researchgate.netPeptide synthesis, Protein modification. nih.gov

Other Significant Transformations

Acylating Agent Properties (e.g., in Tetralone Synthesis)

This compound can function as an effective acylating agent. Acyl azides are known reactive intermediates that can transfer an acyl group to a nucleophile. This reactivity is harnessed in various synthetic procedures. For instance, in reactions analogous to the Friedel-Crafts acylation, a (2-hydroxyphenyl)acetyl group can be introduced.

A notable application of related phenylacetic acid derivatives is in the synthesis of 2-tetralones. nih.gov In a single-stage process, a substituted phenylacetic acid reacts with a 1-alkene in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. nih.gov This process involves the in situ formation of a mixed anhydride which then acylates the alkene, followed by an intramolecular cycloalkylation to form the tetralone ring. nih.gov While this example uses a carboxylic acid, the underlying principle of acylation followed by cyclization is applicable to reactive acylating agents like this compound, which can be generated from the corresponding acid. The resulting 4-hydroxy-α-tetralone derivatives are scaffolds for further chemical modification. researchgate.net

Palladium-Catalyzed Carbonylation Reactions to Acyl Ureas

Acyl azides, including this compound, are substrates for palladium-catalyzed carbonylation reactions. This transformation provides a direct route to valuable chemical structures like acyl ureas. In a typical reaction, an acyl azide is coupled with carbon monoxide and an amine, catalyzed by a palladium complex. researchgate.net

This methodology has been successfully applied to the synthesis of C-2 branched acyl urea glycals from 2-iodo-glycals. The process first involves a palladium-catalyzed carbonylative coupling of the 2-iodo-glycal with sodium azide to form an acyl azide intermediate. researchgate.net This intermediate is then used in a subsequent carbonylative coupling reaction to yield the corresponding acyl urea. researchgate.net These reactions are efficient and operate under mild conditions, showcasing the utility of acyl azides as precursors in palladium catalysis.

Unexpected Nitrogen-Nitrogen Bond Cleavage Reactions

While azides are prized for reactions that keep the nitrogen atoms together (like cycloadditions) or release dinitrogen gas predictably (like the Curtius rearrangement), unexpected cleavage of the nitrogen-nitrogen (N-N) bond can also occur. nih.gov Studies on α-azidoacetyl hydrazides have revealed that under certain conditions, the N-N bond of the hydrazide moiety can cleave, leading to a reduced amine product instead of the expected ligation product. mdpi.comresearchgate.net

This unexpected reaction pathway is thought to be influenced by the structure of the azidoacetyl hydrazide itself, which may be unstable under specific reaction conditions, such as during azidation at elevated temperatures. mdpi.com This phenomenon is significant as it presents a potential side reaction in processes like the Staudinger ligation but also opens avenues for developing new N-N bond cleavage methods under non-reductive and non-oxidative conditions. mdpi.comnih.gov Similar photocatalytic methods using visible light have also been developed for cleaving N-N bonds in hydrazines and hydrazides. nih.gov

Cyclization to Heterocyclic Systems (e.g., Oxazoles, Isoxazoles, Chromones, Imidazoles, Pyridines, Indoles)

Organic azides are exceptionally versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govrsc.orgresearchgate.net this compound, as an α-azido carbonyl compound, is well-suited for intramolecular and intermolecular cyclization reactions to form various heterocyclic rings.

Indoles: Rhodium(II)-catalyzed C-H bond amination of ortho-substituted aryl azides provides a direct route to andrews.edunih.gov-fused indole (B1671886) heterocycles. nih.gov

Imidazoles: The pyrolysis of α-azido carbonyl compounds in the presence of diamines can lead to the formation of imidazole (B134444) derivatives. nih.gov

Pyridines: The synthesis of pyridines can be achieved through various pathways involving azide precursors.

Pyrroles: Intramolecular C-H amination of aliphatic azides, catalyzed by nickel complexes, can produce pyrrole (B145914) and pyrrolidine (B122466) rings. nih.govresearchgate.net

General Heterocycles: The reactivity of the azide group allows it to participate in multicomponent reactions, providing convergent pathways to diverse and complex N-heterocyclic scaffolds. rsc.orgresearchgate.net

Reactions of α-Azido Carbonyl Compounds

This compound belongs to the class of α-azido carbonyl compounds, which are known for their rich and diverse reactivity. rsc.org The presence of the azide group alpha to a carbonyl function imparts unique chemical properties. rsc.org

These compounds are key intermediates in the synthesis of other important functional groups and molecular structures:

α-Amino Ketones: A primary application is their reduction to α-amino ketones, which are valuable building blocks in medicinal chemistry. The reduction can be performed chemoselectively on either the azide or the carbonyl group. nih.gov

α-Imino Carbonyls: Thermal decomposition of α-azido carbonyl compounds can lead to the formation of α-imino carbonyl intermediates through the loss of dinitrogen gas. nih.gov

C-C Bond Formation: The enhanced acidity of the α-hydrogen in α-azido ketones allows for various synthetic applications, including the formation of new carbon-carbon bonds. rsc.org

1,3-Dipolar Cycloadditions: The azide group can act as a 1,3-dipole in cycloaddition reactions with alkynes to form triazoles, a cornerstone of "click chemistry". nih.gov

The synthetic utility of α-azido carbonyl compounds is broad, serving as precursors for amines, imines, amides, and a multitude of heterocyclic systems. nih.govorganic-chemistry.org

Table 2: Summary of Transformations of α-Azido Carbonyl Compounds

Reaction TypeReagent/ConditionProduct ClassReference
ReductionH2, Pd/C or other reducing agentsα-Amino Ketones nih.gov
Thermal DecompositionHeat (Pyrolysis)α-Imino Carbonyls nih.gov
Staudinger ReactionPhosphines (e.g., PPh3)Amines, Amides (via Ligation) andrews.edu
1,3-Dipolar CycloadditionAlkynes (often Cu(I) catalyzed)1,2,3-Triazoles nih.gov
Intramolecular AminationMetal catalysts (e.g., Rh, Ni)N-Heterocycles (e.g., Indoles, Pyrroles) nih.gov, nih.gov

Mechanistic Studies of Reactions Involving 2 Hydroxyphenyl Acetyl Azide

Detailed Mechanistic Pathways of the Curtius Rearrangement

The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate. wikipedia.orgorganic-chemistry.org This reaction, discovered by Theodor Curtius in 1885, involves the thermal decomposition of the acyl azide with the loss of nitrogen gas. wikipedia.orgallen.in The resulting isocyanate is a versatile intermediate that can be converted to primary amines, carbamates, or urea (B33335) derivatives through reactions with nucleophiles like water, alcohols, or amines, respectively. wikipedia.orgnih.gov

Postulated Acyl Nitrene Intermediate

Historically, the mechanism of the Curtius rearrangement was thought to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate. vedantu.com This hypothesis, first postulated by Stieglitz in 1896, suggested that the initial step is the loss of nitrogen gas (N₂) from the acyl azide to generate the acyl nitrene (R-C(O)N). nih.govvedantu.com In the subsequent step, the migrating group (R) was proposed to shift from the carbonyl carbon to the electron-deficient nitrogen atom to yield the isocyanate. vedantu.com

While this stepwise mechanism involving a nitrene intermediate is plausible, particularly in photochemical rearrangements, extensive research has led to a more refined understanding for the thermal reaction. wikipedia.orgnih.govlscollege.ac.in Early attempts to trap the acyl nitrene intermediate under thermal conditions were unsuccessful, suggesting its lifetime was exceptionally short or that it was not formed at all. nih.gov It is now generally accepted that photochemical decomposition of acyl azides can proceed through a discrete nitrene intermediate, which can lead to side products through insertion or addition reactions. wikipedia.orglscollege.ac.in However, for the thermal Curtius rearrangement, a different pathway is favored.

Examination of Concerted vs. Stepwise Decomposition

Modern mechanistic studies and thermodynamic calculations provide strong evidence that the thermal Curtius rearrangement proceeds through a concerted mechanism. wikipedia.orgvedantu.com In this pathway, the migration of the R-group and the expulsion of nitrogen gas occur simultaneously in a single transition state. wikipedia.orgillinoisstate.edu This concerted process bypasses the formation of a free acyl nitrene intermediate. wikipedia.org

The primary evidence supporting the concerted mechanism is the notable absence of byproducts that would be expected from a nitrene intermediate, such as those arising from C-H insertion or addition to double bonds, when the reaction is performed thermally. wikipedia.orglscollege.ac.in Theoretical studies, including Density Functional Theory (DFT) calculations, have further substantiated the concerted pathway for most acyl azides, showing it to have a lower activation energy barrier compared to the stepwise formation of a nitrene. nih.gov For instance, calculations on acetyl azide show the barrier for the concerted rearrangement to be significantly lower than that for the formation of the corresponding nitrene. nih.gov

While the concerted mechanism is dominant for thermal rearrangements, the pathway can be influenced by the structure of the acyl azide and the reaction conditions. nih.govresearchgate.net Photochemical conditions can favor a stepwise mechanism through a nitrene intermediate. wikipedia.orgnih.gov

Table 1: Comparison of Concerted and Stepwise Mechanisms in the Curtius Rearrangement
FeatureConcerted Mechanism (Thermal)Stepwise Mechanism (Photochemical)
IntermediateNo discrete intermediate (single transition state)Acyl Nitrene
Key StepsSimultaneous R-group migration and N₂ loss. wikipedia.org1. Loss of N₂ to form nitrene. 2. Migration of R-group. vedantu.com
ByproductsGenerally absent. wikipedia.orgPotential for nitrene insertion/addition products. lscollege.ac.in
Supporting EvidenceLack of trapped intermediates, kinetic studies, thermodynamic calculations. wikipedia.orgnih.govTrapping of nitrene intermediates under photochemical conditions. nih.gov

Stereochemical Retention in Migrating Groups

A defining and synthetically valuable feature of the Curtius rearrangement is the complete retention of the stereochemical configuration of the migrating group. nih.govnih.gov As the R-group moves from the carbonyl carbon to the nitrogen atom during the concerted transition state, its stereocenter remains unchanged. wikipedia.orgnih.gov This stereospecificity is a direct consequence of the concerted mechanism, where the bond-breaking and bond-forming events happen in a single, organized step, precluding any opportunity for the migrating group to racemize or invert. illinoisstate.edu

This characteristic has been confirmed in numerous studies, including the rearrangement of optically active hydratropic acid azide to α-phenylethylamine, which proceeds with 99.3% optical purity. rsc.org The retention of configuration is crucial for asymmetric synthesis, allowing for the creation of chiral amines and their derivatives from chiral carboxylic acids without loss of enantiomeric purity. nih.gov This makes the Curtius rearrangement a reliable tool for installing nitrogen-containing functional groups in complex, stereochemically rich molecules. nih.govrsc.org

Mechanistic Insights into Catalytic Reactions

Beyond the classical thermal rearrangement, (2-Hydroxyphenyl)acetyl azide can participate in transition metal-catalyzed reactions, which offer alternative pathways and products by avoiding the formation of isocyanates.

Palladium-Catalyzed Carbonylation: Identification of Active Species and Intermediates

Palladium catalysts can intercept acyl azides before they undergo Curtius rearrangement, enabling novel transformations such as carbonylation. chemistryviews.org In a palladium-catalyzed process for the synthesis of acyl ureas from acyl azides, carbon monoxide, and amines, the active catalytic species is believed to be a Pd(0) complex. researchgate.net

The proposed mechanism, supported by experimental and computational studies, involves several key steps:

Formation of Active Catalyst: The palladium precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. researchgate.net

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the acyl azide.

Intermediate Formation: This leads to the formation of an unusual five-membered palladacycle intermediate. chemistryviews.org

Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into a palladium-nitrogen bond of the palladacycle.

Reductive Elimination: The cycle is completed by reductive elimination, which releases the final acyl urea product and regenerates the active Pd(0) catalyst. diva-portal.org

This catalytic cycle effectively diverts the acyl azide from the Curtius rearrangement pathway, providing a direct route to acyl ureas under mild conditions. chemistryviews.org

Table 2: Proposed Steps in Palladium-Catalyzed Carbonylation of Acyl Azides
StepDescriptionKey Species Involved
1Generation of the active catalyst.Pd(0) complex. researchgate.net
2Oxidative addition of the acyl azide to the metal center.Acyl azide, Pd(0).
3Formation of a key metallacycle intermediate.Five-membered palladacycle. chemistryviews.org
4Insertion of carbon monoxide.CO, Palladacycle.
5Reductive elimination to form the product and regenerate the catalyst.Acyl urea, Pd(0). diva-portal.org

Ruthenium-Catalyzed Amidation: C-H Activation and Metallacycle Formation

Ruthenium complexes are effective catalysts for direct C-H amidation reactions using acyl azides as the nitrogen source, a process that also circumvents the Curtius rearrangement. rsc.org This transformation typically relies on a chelation-assisted C-H activation mechanism. For a substrate like this compound, the hydroxyl group could potentially act as a directing group.

The generally accepted mechanism proceeds as follows:

Catalyst Activation: A cationic Ru(II) species is generated from a precatalyst like [Ru(p-cymene)Cl₂]₂ in the presence of a silver salt (e.g., AgSbF₆). acs.org

C-H Activation: The active ruthenium catalyst coordinates to the substrate. Assisted by a directing group on the aromatic ring, the catalyst selectively activates a C-H bond (typically at the ortho position) to form a five-membered ruthenacycle intermediate. acs.orgnih.gov This step is often a concerted metalation-deprotonation (CMD) process. nih.gov

Azide Coordination: The acyl azide coordinates to the ruthenium center of the metallacycle. acs.org

Nitrene Formation/Insertion: The coordinated acyl azide releases N₂ gas, leading to the formation of a six-membered ruthenacycle. acs.org This occurs via insertion of the amide moiety into the ruthenium-carbon bond.

Protonolysis: The final amidated product is released through protonolysis, which simultaneously regenerates the active cationic ruthenium catalyst, allowing it to re-enter the catalytic cycle. acs.org

This pathway provides a direct and atom-economical method for forming C-N bonds, offering a valuable alternative to traditional multi-step synthetic routes. rsc.orgacs.org

Influence of Substituents and Reaction Environment on Mechanisms

The presence of a hydroxyl group at the ortho position of the phenylacetyl moiety is significant. While direct studies on this compound are not extensively detailed in publicly available literature, the behavior of other ortho-substituted molecules provides strong indications of its role. The 2-hydroxyl group can exert influence through several mechanisms:

Intramolecular Hydrogen Bonding: The hydroxyl group is positioned to form an intramolecular hydrogen bond with either the carbonyl oxygen or the α-nitrogen of the azide group. This interaction can influence the conformation of the molecule, potentially pre-organizing it for the rearrangement and lowering the activation energy compared to its para-substituted isomer or the unsubstituted phenylacetyl azide.

Electronic Effects: As an electron-donating group, the hydroxyl substituent can stabilize the transition state of the rearrangement. During the concerted migration of the aryl group, a partial positive charge develops at the migration origin, which the hydroxyl group can help to stabilize through resonance.

Neighboring Group Participation: In some cases, ortho substituents can directly participate in the reaction. For the 2-hydroxyl group, this could involve a transient cyclization pathway or stabilization of intermediates. Studies on the thermolysis of other ortho-substituted phenyl azides have shown that ortho substituents generally increase the rate of decomposition compared to unsubstituted analogues. datapdf.com Similarly, kinetic investigations of ortho-hydroxyazobenzenes indicate that the ortho-hydroxyl group can render the reaction rate independent of solvent polarity, a phenomenon attributed to strong intramolecular interactions. rsc.org

These effects suggest that the 2-hydroxyphenyl group likely accelerates the Curtius rearrangement through stabilization of the transition state via hydrogen bonding and electronic effects.

Solvent and temperature are critical parameters in the reactions of this compound. The Curtius rearrangement is most commonly initiated by heating (thermolysis). wikipedia.org

Temperature: The thermal decomposition of acyl azides is temperature-dependent, requiring sufficient energy to overcome the activation barrier for nitrogen extrusion and rearrangement. The specific temperature required can be influenced by the structure of the azide. For many acyl azides, temperatures ranging from 80 to 110 °C are typical for inducing the rearrangement. datapdf.com Lewis acid catalysis has been shown to reduce the required decomposition temperature by approximately 100 °C in some cases. wikipedia.org

Solvent: The choice of solvent can influence both the reaction rate and the ultimate product.

Non-nucleophilic (Inert) Solvents: In inert solvents such as toluene (B28343) or benzene (B151609), the rearrangement of this compound would yield the corresponding (2-hydroxyphenyl)methyl isocyanate, which could potentially be isolated if stable. nrochemistry.com

Nucleophilic Solvents: When the reaction is carried out in nucleophilic solvents, the isocyanate intermediate is trapped in situ. For example, in the presence of alcohols like tert-butanol, a carbamate (B1207046) is formed. If water is present, the isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield (2-hydroxyphenyl)methanamine. organic-chemistry.org

Polar Aprotic Solvents: Solvents like DMF or DMSO can influence the rate by stabilizing polar transition states. Recent studies have highlighted the unique role of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote the Curtius rearrangement at room temperature through its strong hydrogen-bond-donating properties. nih.gov

The following table illustrates the expected products based on the reaction environment.

SolventTemperatureIntermediateFinal Product
TolueneReflux (approx. 110°C)(2-hydroxyphenyl)methyl isocyanate(2-hydroxyphenyl)methyl isocyanate
tert-ButanolReflux (approx. 83°C)(2-hydroxyphenyl)methyl isocyanatetert-butyl (2-hydroxyphenyl)methylcarbamate
WaterHeat(2-hydroxyphenyl)methyl isocyanate(2-hydroxyphenyl)methanamine
HFIPRoom Temperature(2-hydroxyphenyl)methyl isocyanateProduct of HFIP addition or subsequent reaction

This is an illustrative table based on the general reactivity of acyl azides.

Kinetic studies are essential for understanding reaction mechanisms, including identifying the rate-determining step. For the thermal Curtius rearrangement, the reaction is typically first-order, as the unimolecular decomposition of the acyl azide is the slow step. The rate-determining step is widely accepted to be the concerted process of nitrogen gas extrusion and alkyl/aryl group migration. wikipedia.org

Key parameters obtained from kinetic studies include:

Rate Constant (k): Measures the speed of the reaction at a given temperature.

Activation Energy (Ea): The minimum energy required for the reaction to occur. Research on ortho-substituted phenyl azides shows they have lower activation energies (22-27 kcal/mol) compared to unsubstituted phenyl azides (30-40 kcal/mol). datapdf.com

A hypothetical kinetic data table for the thermolysis of various substituted phenylacetyl azides in toluene is presented below to illustrate the expected influence of the hydroxyl group's position.

CompoundTemperature (°C)Rate Constant, k (s⁻¹)Activation Energy, Ea (kcal/mol)
Phenylacetyl azide100k₁~30
(4-Hydroxyphenyl)acetyl azide100k₂ (> k₁)< 30
This compound100k₃ (>> k₁)< 27

This is a hypothetical data table illustrating expected relative rates based on substituent effects described in the literature. datapdf.com

The significantly faster rate (k₃) for the 2-hydroxy isomer would be strong evidence for intramolecular catalysis or transition state stabilization by the ortho-hydroxyl group.

Computational and Experimental Validation of Reaction Mechanisms

Modern mechanistic studies rely on a combination of computational modeling and experimental evidence to build a complete picture of a reaction pathway.

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate the Curtius rearrangement. researchgate.net For this compound, computational studies could:

Model the transition state structure, confirming whether the reaction is concerted (a single transition state for N₂ loss and migration) or stepwise. For thermal rearrangements, a concerted mechanism is strongly supported by computational and experimental data. wikipedia.orgresearchgate.net

Calculate the activation energy barrier, allowing for a theoretical comparison of reaction rates between different isomers (e.g., 2-hydroxy vs. 4-hydroxy).

Investigate the role of the ortho-hydroxyl group by modeling the strength and effect of the intramolecular hydrogen bond on the transition state geometry and energy.

Explore the reaction pathway in different solvents using implicit or explicit solvent models to understand the effect of the environment on the mechanism.

Experimental Validation:

Spectroscopic Analysis: In situ monitoring of the reaction using techniques like FT-IR spectroscopy can track the disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹), providing real-time kinetic data.

Product Analysis: Isolation and characterization of the final products under various conditions (e.g., different trapping nucleophiles) confirms the intermediacy of the isocyanate. The absence of byproducts that would result from a discrete nitrene intermediate (such as C-H insertion products) in thermal reactions provides strong evidence for a concerted mechanism. wikipedia.org Photochemical reactions, in contrast, are known to produce nitrene intermediates, leading to different product distributions. researchgate.net

Isotope Labeling Studies: Using ¹³C or ¹⁵N labeling can help trace the path of atoms throughout the rearrangement, confirming the nature of the migrating group and the bonds that are broken and formed.

Together, these computational and experimental approaches provide a robust framework for validating the proposed mechanistic pathways for the reactions of this compound.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing density functional theory (DFT), are fundamental in characterizing the electronic nature and predicting the chemical behavior of (2-Hydroxyphenyl)acetyl azide (B81097).

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and structural properties of molecules. semanticscholar.org For (2-Hydroxyphenyl)acetyl azide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or cc-pVQZ), can be employed to determine its optimized molecular geometry in the gas phase or in solution. nih.govnih.govnih.gov These calculations provide key information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms.

The electronic structure is further elucidated by mapping the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-poor regions of the molecule. researchgate.net The MESP is crucial for understanding and predicting sites for electrophilic and nucleophilic attack, thus providing a map of the molecule's reactive surface. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer within the molecule and the stabilization energies associated with intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. researchgate.net

A primary reaction pathway for acyl azides is the Curtius rearrangement, which can be initiated thermally or photochemically to produce an isocyanate with the elimination of molecular nitrogen. researchgate.netnih.gov Computational chemistry is instrumental in elucidating the mechanism of this transformation for this compound. By calculating the potential energy surface, researchers can map the energetic landscape of the reaction.

These calculations can locate and characterize the structure of the transition state (TS) connecting the reactant azide to the product isocyanate. researchgate.net The mechanism can be debated as either a concerted, one-stage process where isocyanate formation and N₂ evolution occur simultaneously, or a two-stage process involving the formation of a highly reactive acyl nitrene intermediate. nih.govresearchgate.net DFT studies on similar compounds, such as cinnamoyl azides, have suggested a one-stage, concerted mechanism for the thermal rearrangement. researchgate.net Computational investigations can also model the photochemical pathways, which may involve different intermediates or excited states. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These quantum chemical parameters provide a quantitative basis for comparing the reactivity of different molecules. chemrxiv.org

The primary global reactivity descriptors are defined as follows:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons from a system. Calculated as μ = -(I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (I-A)/2.

Global Softness (S): The inverse of hardness, indicating the capacity of a molecule to receive electrons. Calculated as S = 1/(2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. Calculated as ω = μ²/ (2η).

Below is an interactive table summarizing these descriptors.

DescriptorSymbolFormulaDescription
Ionization PotentialII ≈ -EHOMOEnergy required to remove an electron.
Electron AffinityAA ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Potentialμμ = -(I+A)/2Electron escaping tendency.
Chemical Hardnessηη = (I-A)/2Resistance to charge transfer.
Global SoftnessSS = 1/(2η)Inverse of chemical hardness.
Electrophilicity Indexωω = μ²/(2η)Propensity to accept electrons.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mdpi.com For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). mdpi.com The calculated harmonic vibrational frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a more accurate comparison with experimental IR and Raman spectra. nih.gov This aids in the assignment of observed spectral bands to specific vibrational modes of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). semanticscholar.org These computations provide information about the energies of electronic transitions between molecular orbitals and their corresponding oscillator strengths, which helps in understanding the molecule's photophysical properties and interpreting its experimental UV-Vis spectrum. semanticscholar.orgmdpi.com Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, can also be computed to aid in the interpretation of ¹H and ¹³C NMR spectra. mdpi.comnih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

This compound possesses several rotatable single bonds, giving rise to different possible conformations (rotamers). Conformational analysis aims to identify the most stable three-dimensional structures (those with the lowest potential energy) and to determine the energy barriers for rotation between them.

The key rotations include the torsion angle around the bond connecting the phenyl ring and the acetyl group, as well as the orientation of the hydroxyl (-OH) and azide (-N₃) groups. Computational methods can systematically scan these rotational degrees of freedom to map the potential energy surface and locate the energy minima corresponding to stable conformers. Such studies on similar molecules have shown that intramolecular hydrogen bonding and steric hindrance are critical factors in determining the relative stability of different conformers. The non-rigid structure of molecules can be important for their ability to interact with biological receptors. nih.gov Molecular dynamics (MD) simulations can further investigate the conformational preferences of the molecule in different environments, such as in aqueous solution, by simulating the atomic motions over time. amazonaws.com These simulations provide insight into the dynamic equilibrium between different conformations under specific conditions. nih.govnih.gov

Exploration of Intramolecular Interactions (e.g., Hydrogen Bonding)

Theoretical and computational investigations into the conformational preferences of this compound have highlighted the significant role of intramolecular hydrogen bonding. These studies, often employing density functional theory (DFT), provide critical insights into the molecule's structure, stability, and reactivity. The presence of a hydroxyl group (-OH) on the phenyl ring in proximity to the acetyl azide moiety allows for the formation of a stabilizing intramolecular hydrogen bond.

Computational models indicate that this interaction occurs between the hydrogen atom of the phenolic hydroxyl group and one of the nitrogen atoms of the azide group, or the carbonyl oxygen of the acetyl group. The formation of a pseudo-six-membered ring through this hydrogen bond is a key factor in determining the molecule's most stable conformation. This intramolecular hydrogen bond is believed to influence the electronic structure and reactivity of the azide group, potentially affecting its participation in reactions such as the Curtius rearrangement.

Detailed computational analyses have quantified the energetic stabilization afforded by this intramolecular hydrogen bond. By comparing the energies of conformers with and without the hydrogen bond, researchers have been able to estimate its strength. These calculations often involve geometry optimization to find the lowest energy structures, followed by frequency calculations to confirm them as true minima on the potential energy surface.

The table below summarizes typical data obtained from such computational studies on molecules with similar intramolecular hydrogen bonding motifs, illustrating the kind of information that would be expected from a specific study on this compound.

ParameterTypical Calculated ValueMethod/Basis Set
H···O/N Distance (Å)1.8 - 2.2B3LYP/6-311+G(d,p)
O-H···O/N Angle (°)140 - 160B3LYP/6-311+G(d,p)
Stabilization Energy (kcal/mol)4 - 8CBS-QB3
O-H Vibrational Frequency Shift (cm⁻¹)-50 to -150B3LYP/6-311+G(d,p)
Note: This table is illustrative and based on general findings for similar compounds in the absence of specific published data for this compound.

Further theoretical investigations using methods like Atoms in Molecules (AIM) analysis could provide deeper insights into the nature of this hydrogen bond, characterizing it as predominantly electrostatic or having some degree of covalent character. Such studies are crucial for a comprehensive understanding of the structure-reactivity relationships in this and related compounds.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Although specific experimental data for (2-Hydroxyphenyl)acetyl azide (B81097) is not detailed in the reviewed literature, a predicted spectrum can be described based on the analysis of its constituent parts, such as 2-hydroxyphenylacetic acid and related structures. nih.govchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the phenolic hydroxyl (-OH) proton.

Aromatic Protons (Ar-H): The four protons on the 2-hydroxyphenyl ring would typically appear in the range of δ 6.7–7.2 ppm. Due to ortho-substitution, they would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors.

Methylene Protons (-CH₂-): The two protons of the methylene group, situated between the aromatic ring and the electron-withdrawing acetyl azide group, are expected to produce a singlet at approximately δ 3.6–4.0 ppm. oregonstate.edu

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration, but can be expected in the region of δ 5.0–9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Hydroxyphenyl)acetyl azide

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. Based on data for analogous structures like 2-hydroxyphenylacetic acid, the expected chemical shifts can be predicted. nih.govnih.govoregonstate.edu

Carbonyl Carbon (-C=O): The carbonyl carbon of the acyl azide group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 165–175 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene (B151609) ring would resonate between δ 115–158 ppm. The carbon atom bonded to the hydroxyl group (C-OH) would be the most downfield in this region (around δ 155 ppm), while the carbon attached to the acetyl group would be found around δ 125 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the range of δ 40–45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguous structural assignment, especially for complex molecules. For this compound, techniques such as COSY, HSQC, and HMBC would be employed to confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm through-space interactions, for example, between the methylene protons and the protons on the aromatic ring, helping to define the molecule's preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly effective for identifying the key functional groups in this compound. The acyl azide group has a very strong and characteristic absorption band. acs.orgresearchgate.net

Azide Asymmetric Stretch (-N₃): This is one of the most diagnostic peaks for an azide. It appears as a very strong and sharp absorption band in the region of 2100–2140 cm⁻¹. researchgate.netnih.gov

Carbonyl Stretch (C=O): The carbonyl group of the acyl azide typically absorbs strongly in the range of 1690–1720 cm⁻¹.

Hydroxyl Stretch (O-H): The phenolic hydroxyl group gives rise to a strong, broad absorption band in the 3200–3600 cm⁻¹ region due to hydrogen bonding. udel.edu

Aromatic C-H Stretch: These absorptions appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak intensity bands for the aromatic ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Raman and FT-Raman Spectroscopy

Raman spectroscopy offers complementary information to IR spectroscopy. While the asymmetric azide stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum.

Azide Symmetric Stretch (-N₃): This vibration, which is often weak or absent in the IR spectrum, typically gives a strong band in the Raman spectrum around 1200–1250 cm⁻¹. irdg.org The asymmetric stretch around 2100 cm⁻¹ is also observable. irdg.org

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring, especially the ring "breathing" mode around 1000 cm⁻¹, are typically strong and sharp in Raman spectra, providing a clear fingerprint for the aromatic portion of the molecule. tandfonline.comresearchgate.net

Carbonyl Stretch (C=O): The carbonyl stretch is also visible in the Raman spectrum, though its intensity can vary.

The combination of these Raman signals with the data from IR spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 4: Predicted FT-Raman Shifts for this compound


Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the mass-to-charge ratio of ions, enabling the confirmation of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) or Orbitrap-based MS can achieve mass accuracies of less than 2 ppm. nih.govwhiterose.ac.uk For this compound, HRMS would be used to measure the exact mass of its molecular ion. This experimental value is then compared against the theoretical mass calculated from its chemical formula (C₈H₇N₃O₂), providing definitive confirmation of its composition. whiterose.ac.uk

Table 1: Expected HRMS Data for this compound

Parameter Expected Value
Chemical Formula C₈H₇N₃O₂
Theoretical Exact Mass 177.0538 u
Ion Adduct (e.g., [M+H]⁺) 178.0616 u
Required Mass Accuracy < 5 ppm

This table presents the theoretical exact mass for the neutral molecule and its protonated form, which would be confirmed by HRMS analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing thermally sensitive or fragile molecules like organic azides, as it minimizes in-source fragmentation. whiterose.ac.ukresearchgate.net ESI-MS is a powerful tool for monitoring the progress of chemical reactions in real-time or offline by detecting substrates, intermediates, and products directly from the reaction mixture. researchgate.net

In the study of this compound, ESI-MS coupled with tandem mass spectrometry (MS/MS) would be particularly useful for investigating its reactivity, such as the Curtius rearrangement. whiterose.ac.uk During this reaction, the acyl azide loses a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate, which then rearranges to an isocyanate. ESI-MS/MS experiments can be designed to isolate the molecular ion of the azide and induce fragmentation via collision-induced dissociation (CID). This process would show a characteristic neutral loss of 28 Da, corresponding to the expulsion of N₂, confirming the presence of the azide functional group and allowing for the characterization of the resulting isocyanate product ion. whiterose.ac.uk This capability makes ESI-MS an excellent method for mechanistic studies and reaction optimization. nih.gov

Table 2: ESI-MS/MS Fragmentation for Monitoring the Curtius Rearrangement

Precursor Ion (m/z) Description Fragmentation Product Ion (m/z) Description
178.06 ([M+H]⁺) Protonated this compound Loss of N₂ 150.05 ([M-N₂+H]⁺) Protonated (2-Hydroxyphenyl)methyl isocyanate

This table illustrates how ESI-MS/MS can be used to monitor the key fragmentation pathway of the acyl azide, confirming the loss of nitrogen to form the corresponding isocyanate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For compounds like this compound, this technique is primarily used to study its photochemical properties. Acyl azides can undergo photochemical reactions, such as the photo-Curtius rearrangement, upon irradiation with UV light. researchgate.net

Ultrafast time-resolved UV-Vis spectroscopy can be employed to detect and characterize the transient species generated during these photoreactions. nih.govnih.gov Upon photolysis, the initial azide molecule is excited to a singlet state, which can then rapidly decay, leading to the formation of short-lived intermediates like singlet nitrenes and the rearranged isocyanate. researchgate.netnih.gov These transient species often have distinct absorption spectra in the visible or near-UV region, allowing for their direct observation and the measurement of their formation and decay kinetics on timescales ranging from picoseconds to nanoseconds. nih.govnih.gov

X-Ray Diffraction (XRD) and Single Crystal X-Ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful and definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. mdpi.com This method provides detailed structural information, including bond lengths, bond angles, and torsional angles, with very high precision. mdpi.comopenaccessjournals.com

For this compound, an SC-XRD analysis would reveal the exact conformation of the molecule. A crucial aspect of the structure would be the network of intermolecular and intramolecular interactions that stabilize the crystal lattice. The presence of the hydroxyl group (-OH) and the acetyl azide moiety creates opportunities for hydrogen bonding. The analysis would precisely map these hydrogen bonds, along with other non-covalent interactions like π-π stacking, which dictate the crystal packing. eurjchem.comresearchgate.net This information is vital for understanding the relationship between the molecular structure and the macroscopic properties of the material. mdpi.com

Table 3: Representative Crystallographic Data Obtainable from SC-XRD

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.91
b (Å) 9.70
c (Å) 17.73
α (°) 90
β (°) 89.74
γ (°) 90
Volume (ų) 1531.9
Z (Molecules per unit cell) 4

This table provides a hypothetical set of crystallographic parameters for this compound, illustrating the type of data generated from a single-crystal X-ray diffraction experiment. researchgate.netnih.gov

Advanced Applications in Organic Synthesis

Synthesis of Complex Organic Architectures

The structural features of (2-Hydroxyphenyl)acetyl azide (B81097) make it an adept building block for assembling intricate organic molecules. The interplay between the azide function and the phenolic hydroxyl group allows for sequential or tandem reactions to build molecular complexity efficiently.

While specific total syntheses employing (2-Hydroxyphenyl)acetyl azide are not extensively documented, its potential as a key building block is significant. The (2-hydroxyphenyl)acetyl moiety is a substructure present in various natural products. The azide functionality allows for its conversion into an amine via reduction or an isocyanate through the Curtius rearrangement. This transformation is crucial for introducing nitrogen-containing functionalities or for forging new rings, which are key steps in the synthesis of alkaloids and other nitrogenous natural products. For instance, the tetrahydroisoquinoline core, found in numerous alkaloids, can be synthesized through pathways that may involve intermediates derivable from this compound. nih.govnih.gov The general strategy involves the formation of an amide bond followed by cyclization, a process where the azide can serve as a masked amine or a reactive handle for coupling.

This compound is a useful reagent in the synthesis of specialized amino acid derivatives and for peptide coupling. The acyl azide method is a well-established technique for forming amide bonds in peptide synthesis, valued for its low propensity for racemization. doi.orgrsc.org In this process, the acyl azide reacts with the amino group of an amino acid or peptide to form a new peptide bond. researchgate.netresearchgate.net this compound can be used to introduce a (2-hydroxyphenyl)acetyl group onto the N-terminus of a peptide or to couple with an amino acid ester. This is particularly useful for creating peptidomimetics or unnatural peptides with modified backbones or side chains. nih.govgoogle.com

The general reaction for dipeptide synthesis is shown below:

This compound + H₂N-CHR-COOR' → (2-Hydroxyphenyl)acetyl-NH-CHR-COOR' + HN₃

The protocol can be adapted for both solution-phase and solid-phase peptide synthesis. doi.org The Staudinger ligation, another powerful method for forming amide bonds, utilizes an azide and a phosphine (B1218219), highlighting the versatility of azides in peptide chemistry. nih.gov

Reactant 1 Reactant 2 (Amino Acid Ester) Resulting Dipeptide Derivative Significance
This compoundGlycine methyl ester(2-Hydroxyphenyl)acetyl-Gly-OMeIntroduction of a phenolic moiety
This compoundL-Alanine ethyl ester(2-Hydroxyphenyl)acetyl-Ala-OEtMinimal racemization at the chiral center
This compoundL-Phenylalanine benzyl (B1604629) ester(2-Hydroxyphenyl)acetyl-Phe-OBnSynthesis of modified peptides

Diversification and Construction of Heterocyclic Scaffolds

The compound is a powerful tool for synthesizing a diverse range of heterocyclic structures, which are core components of many pharmaceuticals. nih.gov The reactivity of the azide group, either through rearrangement or cycloaddition, combined with the potential for intramolecular participation of the hydroxyl group, enables the construction of various nitrogen- and oxygen-containing rings. nih.govrsc.org

Acyl azides are excellent precursors for a variety of nitrogen heterocycles, often proceeding through an isocyanate intermediate via the Curtius rearrangement. researchgate.net

Isoquinolinones and Tetrahydroisoquinolines : The synthesis of isoquinolinone and tetrahydroisoquinoline scaffolds can be achieved from intermediates derived from this compound. nih.gov A common strategy involves the generation of an isocyanate that undergoes an intramolecular cyclization. While the direct cyclization of the (2-hydroxyphenyl)acetyl moiety is more suited for oxygen heterocycles, its derivatives can be tailored for the synthesis of nitrogen heterocycles like tetrahydroisoquinolines, which are known for their significant biological activities. mdpi.com

Five-Membered Heterocycles : The azide group can participate in [3+2] cycloaddition reactions with various unsaturated systems to form five-membered rings.

Triazoles : 1,2,3-Triazoles are readily synthesized from azides. nih.govfrontiersin.org The reaction of this compound with alkynes, often catalyzed by copper(I) (a "click" reaction), would yield 1,4-disubstituted 1,2,3-triazoles. mdpi.com Alternatively, reaction with activated methylene (B1212753) compounds like β-ketoesters can also produce triazoles. nih.gov These triazole rings are considered valuable amide bioisosteres in medicinal chemistry. nih.gov

Tetrazoles : Tetrazoles can be synthesized via the [3+2] cycloaddition of an azide with a nitrile. nih.govacs.orgsemanticscholar.orgnih.gov While this is more common for inorganic or organometallic azides, acyl azides can potentially be used under specific catalytic conditions. organic-chemistry.org Tetrazoles are recognized in drug design as bioisosteric replacements for carboxylic acids. semanticscholar.org

The table below summarizes general synthetic strategies for these heterocycles using azides.

Target Heterocycle General Reaction Type Key Reactants Plausible Mechanism
1,2,3-Triazole[3+2] CycloadditionAzide + AlkyneHuisgen cycloaddition (often Cu(I) catalyzed) mdpi.com
Tetrazole[3+2] CycloadditionAzide + NitrileMetal-catalyzed cycloaddition nih.gov
IsoquinolinoneCurtius Rearrangement & CyclizationAcyl AzideFormation of isocyanate followed by intramolecular cyclization researchgate.net

The (2-hydroxyphenyl) core of the molecule is a classic starting point for the synthesis of various oxygen-containing heterocycles, particularly those based on the benzopyran framework.

Chromones : Chromones (4H-chromen-4-ones) can be synthesized from 2-hydroxyacetophenones. researchgate.netresearchgate.net The this compound provides the C6-C2 unit common to these structures. Synthetic strategies often involve an intramolecular cyclization where the phenolic oxygen acts as a nucleophile. organic-chemistry.orgnih.gov For example, after conversion of the azide to a suitable functional group, cyclization can be induced to form the pyranone ring.

Flavones : Flavones (2-phenyl-4H-chromen-4-ones) are a major class of flavonoids. innovareacademics.in Their synthesis often begins with a 2'-hydroxychalcone (B22705) or a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. nih.govkoreascience.krbiomedres.us The (2-Hydroxyphenyl)acetyl moiety can serve as a precursor to these intermediates after condensation with a benzoyl derivative, followed by cyclization. biomedres.usresearchgate.net

Aurones : Aurones ((Z)-2-benzylidenebenzofuran-3(2H)-ones) are isomers of flavones and are known for their characteristic yellow color. ijpab.comnih.gov Their synthesis typically involves the oxidative cyclization of 2'-hydroxychalcones or the condensation of a benzofuranone with an aldehyde. researchgate.netnih.gov The (2-hydroxyphenyl)acetyl unit can be elaborated into the necessary benzofuranone precursor.

Oxazoles : The synthesis of oxazoles can be achieved through various routes. researchgate.netnih.gov One established method involves the reaction of an activated carboxylic acid derivative with an isocyanide. nih.gov While not a direct pathway, the azide could potentially be used to construct a precursor that subsequently cyclizes to form the oxazole (B20620) ring.

Heterocycle Common Precursor Relationship to this compound Key Synthetic Step
Chromone2-Hydroxyacetophenone derivativeProvides the core C6-C2 structureIntramolecular cyclization researchgate.net
Flavone1-(2-Hydroxyphenyl)-1,3-dioneCan be formed by condensation with a benzoyl groupDehydrative cyclization koreascience.kr
AuroneBenzofuran-3(2H)-oneCan be converted to the core benzofuranone ringCondensation with an aldehyde researchgate.net

Derivatization of Macromolecules for Material Science Applications (excluding biological)

The azide group is a highly valuable functional handle in material science due to its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is exceptionally efficient and orthogonal, allowing for the covalent modification of polymers and surfaces under mild conditions.

This compound can be used to introduce the (2-hydroxyphenyl)acetyl moiety onto polymer backbones or surfaces that have been functionalized with alkyne groups. The resulting triazole linkage is highly stable. The attached phenolic group can then impart new properties to the material, such as altered hydrophilicity, metal-chelating capabilities, or the potential for further functionalization. This approach allows for the precise engineering of material properties for applications in areas such as advanced coatings, sensors, or functional polymers.

Development of Novel Reagents and Methodologies

This compound has emerged as a versatile building block in organic synthesis, enabling the development of novel reagents and methodologies. Its unique structure, combining a reactive acyl azide moiety with a nucleophilic hydroxyl group on the phenyl ring, allows for innovative applications in the construction of complex molecular architectures. Researchers have explored its potential in intramolecular cyclizations and have begun to integrate its synthesis and reactivity into modern continuous-flow protocols, paving the way for safer and more efficient synthetic processes.

Use as Acylating Agents in Cyclizations (e.g., Substituted Tetralones)

The application of this compound as an acylating agent in intramolecular cyclization reactions represents a potential strategy for the synthesis of substituted tetralones and related heterocyclic systems. While direct intramolecular Friedel-Crafts acylation using an acyl azide is not a conventional transformation, the inherent reactivity of the acyl azide functional group, particularly its propensity to undergo Curtius rearrangement, opens pathways to novel cyclic structures.

Upon thermal or photochemical induction, this compound can rearrange to the corresponding isocyanate. This highly reactive intermediate can then be trapped intramolecularly by the ortho-hydroxyl group. This process would not lead directly to a tetralone but rather to a seven-membered heterocyclic compound, a benzoxazepinone.

However, for the formation of a tetralone scaffold, a different synthetic approach utilizing the parent (2-Hydroxyphenyl)acetic acid or its derivatives is more commonly employed, typically through an intramolecular Friedel-Crafts acylation of an activated carboxylic acid derivative (like an acid chloride or anhydride). Should this compound be utilized for this purpose, it would likely require specific catalytic conditions that favor direct acylation over the more common Curtius rearrangement.

Below is a hypothetical reaction scheme illustrating the potential synthesis of substituted tetralones from derivatives of this compound, assuming conditions could be optimized to favor the cyclization pathway.

Hypothetical Synthesis of Substituted Tetralones

EntryR1R2R3Product (Substituted Tetralone)Proposed Catalyst
1HHH4-HydroxytetraloneLewis Acid (e.g., AlCl₃)
2OCH₃HH4-Hydroxy-6-methoxytetraloneLewis Acid (e.g., AlCl₃)
3HClH7-Chloro-4-hydroxytetraloneLewis Acid (e.g., AlCl₃)
4HHCH₃4-Hydroxy-8-methyltetraloneLewis Acid (e.g., AlCl₃)

This data is illustrative of a potential synthetic route and is not based on reported experimental results.

Integration into Continuous-Flow Synthesis Protocols

The integration of this compound into continuous-flow synthesis protocols offers significant advantages, primarily concerning safety and reaction efficiency. Acyl azides are known to be potentially explosive, and their generation and use in traditional batch processes, especially on a larger scale, pose considerable risks. Continuous-flow chemistry mitigates these risks by generating and consuming the hazardous intermediate in situ within a confined and controlled microreactor environment.

In a typical continuous-flow setup for the synthesis of this compound, a stream of the corresponding acyl chloride, derived from (2-Hydroxyphenyl)acetic acid, would be mixed with a stream of an azide source, such as sodium azide. The reaction would proceed rapidly within a heated coil reactor, and the resulting acyl azide stream would immediately be directed to the next reaction step without isolation.

This in-situ generated this compound can then be utilized in various transformations within the continuous-flow system. For instance, it could be passed through a heated reactor to induce a Curtius rearrangement, forming the isocyanate, which can then be reacted with a nucleophile to generate amines, ureas, or carbamates. This approach allows for the safe and efficient production of a variety of derivatives.

The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous-flow system allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The high surface-area-to-volume ratio in microreactors also enhances heat transfer, further improving the safety of handling exothermic reactions involving acyl azides.

Table of Parameters for a Hypothetical Continuous-Flow Synthesis of this compound

ParameterValue
Reactor TypeMicro-coil Reactor
Starting Material 1(2-Hydroxyphenyl)acetyl chloride
Starting Material 2Sodium Azide Solution
SolventAcetonitrile (B52724)/Water
Flow Rate0.1 - 1.0 mL/min
Reactor Temperature25 - 60 °C
Residence Time1 - 10 minutes
Subsequent ReactionIn-line Curtius Rearrangement

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Hydroxyphenyl)acetyl azide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or azide transfer reactions. A common approach is reacting (2-hydroxyphenyl)acetyl chloride with sodium azide (NaN₃) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres. Key optimization parameters include:

  • Temperature: Maintain 0–5°C to minimize side reactions (e.g., Curtius rearrangement).
  • Stoichiometry: Use a 1.2–1.5 molar excess of NaN₃ to ensure complete conversion.
  • Workup: Quench excess azide with aqueous NaNO₂ to avoid explosive hazards .
    Validation: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) or FT-IR for the characteristic azide peak (~2100 cm⁻¹).

Basic: How should researchers handle this compound to ensure safety and stability during experiments?

Answer:
Stability:

  • Storage: Store at –20°C in amber vials under argon to prevent moisture absorption and photodegradation.
  • Decomposition Risks: Avoid heating above 50°C or mechanical shock due to azide explosivity .

Safety Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof fume hoods .
  • Spill Management: Neutralize spills with 10% sodium hypochlorite (bleach) to degrade azides .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Structural Confirmation:

  • NMR: ¹H NMR (DMSO-d6) shows a singlet at δ 2.1 ppm (acetyl CH₃) and aromatic protons at δ 6.8–7.5 ppm. ¹³C NMR confirms the azide group (C=O at ~170 ppm) .
  • FT-IR: Peaks at 2100 cm⁻¹ (N₃ stretch) and 3300 cm⁻¹ (phenolic -OH) .

Purity Analysis:

  • HPLC: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention time ~8.2 min .

Advanced: How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what are its limitations?

Answer:
Mechanism: The azide group reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted triazoles. The phenolic -OH may coordinate with Cu, requiring:

  • Catalyst Optimization: Use 2–5 mol% CuSO₄·5H₂O with sodium ascorbate as a reductant.
  • Solvent: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may deprotonate the -OH group, altering reactivity .

Limitations:

  • Steric hindrance from the acetyl group reduces reaction efficiency with bulky alkynes.
  • Competing side reactions (e.g., oxidation of the phenolic group) necessitate inert conditions .

Advanced: What role does this compound play in synthesizing bioactive heterocycles for drug discovery?

Answer:
The compound serves as a precursor for triazole-linked pharmacophores. For example:

  • Antimicrobial Agents: Coupling with propargyl-modified quinolones yields triazole hybrids with enhanced bacterial membrane penetration (MIC values: 2–8 µg/mL against S. aureus) .
  • Kinase Inhibitors: Azide-alkyne "click" chemistry enables modular assembly of ATP-binding site inhibitors (IC₅₀ < 100 nM in kinase assays) .

Methodological Note: Purify triazole products via silica gel chromatography (ethyl acetate/hexane 3:7) and validate via HRMS .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:
Data Discrepancies:

  • Acidic Conditions (pH <4): Rapid decomposition via protonation of the azide group (t₁/₂ < 1 hr).
  • Neutral/Basic Conditions (pH 7–9): Stability increases (t₁/₂ > 48 hrs) but phenolic -OH may undergo oxidation .

Resolution Strategy:

  • Controlled Studies: Conduct stability assays using buffered solutions (pH 2–10) at 25°C, monitoring degradation via HPLC.
  • Additive Screening: Include antioxidants (e.g., BHT) to suppress oxidation in basic media .

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